molecular formula C18H19NO3 B13357972 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide

3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide

Cat. No.: B13357972
M. Wt: 297.3 g/mol
InChI Key: LOVZTMYDCTWEPW-VQHVLOKHSA-N
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Description

3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is an organic compound with a complex structure that includes methoxy, methylbenzyl, and acrylamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base to form 3-methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde. This intermediate is then subjected to a condensation reaction with acrylamide under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The acrylamide group can be reduced to form an amine.

    Substitution: The methoxy and methylbenzyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-[(3-methylbenzyl)oxy]benzaldehyde: A precursor in the synthesis of the target compound.

    4-Methoxy-3-methylbenzyl chloride: Another related compound with similar structural features.

Uniqueness

3-{3-Methoxy-4-[(3-methylbenzyl)oxy]phenyl}acrylamide is unique due to the presence of both methoxy and acrylamide functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

(E)-3-[3-methoxy-4-[(3-methylphenyl)methoxy]phenyl]prop-2-enamide

InChI

InChI=1S/C18H19NO3/c1-13-4-3-5-15(10-13)12-22-16-8-6-14(7-9-18(19)20)11-17(16)21-2/h3-11H,12H2,1-2H3,(H2,19,20)/b9-7+

InChI Key

LOVZTMYDCTWEPW-VQHVLOKHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)/C=C/C(=O)N)OC

Canonical SMILES

CC1=CC(=CC=C1)COC2=C(C=C(C=C2)C=CC(=O)N)OC

Origin of Product

United States

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